1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
1,3,4-oxadiazoles and their derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain oxadiazoles possess significant activity against bacterial strains such as S. aureus and P. aeruginosa. This suggests their potential use in developing new antimicrobial agents (Fuloria et al., 2009).
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Oxadiazole derivatives have also been explored for their ability to inhibit AChE and BChE enzymes, which are targets for treating conditions like dementias and myasthenia gravis. Research has identified compounds with moderate dual inhibition properties, offering a foundation for further exploration in treating these neurological conditions (Pflégr et al., 2022).
Potential Anticancer Properties
Several 1,3,4-oxadiazole derivatives have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. Some compounds have shown promising results, indicating their potential as anticancer agents. These findings underscore the importance of 1,3,4-oxadiazole derivatives in developing new cancer therapies (Hassanzadeh et al., 2019).
Anti-inflammatory and Anti-thrombotic Effects
The anti-inflammatory and anti-thrombotic effects of oxadiazole derivatives have been investigated, showing significant potential in this area. In-vitro and in-vivo studies have highlighted the effectiveness of certain derivatives as anti-inflammatory compounds, further supported by molecular docking studies indicating their inhibitory potential against COX-2 enzyme (Basra et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazole derivatives, have been reported to possess a broad spectrum of biological activity .
Mode of Action
It’s worth noting that oxadiazole derivatives, which share a similar structure, have been reported to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Similar compounds, such as oxadiazole derivatives, have been reported to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds, such as oxadiazole derivatives, have been reported to possess various pharmacokinetic properties .
Result of Action
Similar compounds, such as oxadiazole derivatives, have been reported to have a range of effects at the molecular and cellular level .
Action Environment
Similar compounds, such as oxadiazole derivatives, have been reported to be influenced by various environmental factors .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-11-6-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-4-3-5-14(18)7-13/h3-5,7,11-12H,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFLPMJDSFSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.